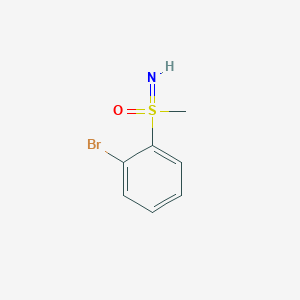

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone

Übersicht

Beschreibung

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.12 g/mol . It is also known by its IUPAC name, 2-bromo-S-methylenebenzenesulfinamide . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, an imino group, and a lambda6-sulfanone moiety.

Vorbereitungsmethoden

The synthesis of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-bromobenzaldehyde with sulfinamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that sulfoximines, including (2-Bromophenyl)(imino)methyl-lambda6-sulfanone, exhibit potential as anticancer agents. They are known to act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit Ataxia Telangiectasia Mutated (ATM) and ATR kinases, which are critical in DNA damage response pathways. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy .

1.2 Anti-inflammatory Properties

Sulfoximines have also been investigated for their anti-inflammatory properties. The compound has shown promise in modulating inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Material Science

2.1 Synthesis of Functional Materials

This compound is utilized in the synthesis of functional materials due to its unique chemical properties. It can serve as a building block for creating polymers and other advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

2.2 Catalysis

The compound has potential applications in catalysis, particularly in organic reactions where sulfoximines can act as catalysts or catalyst precursors. Their ability to stabilize intermediates during chemical reactions makes them valuable in synthetic organic chemistry .

Case Studies

3.1 Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of sulfoximine derivatives, including this compound, against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting a strong potential for further development into therapeutic agents .

3.2 Development of New Materials

In another research effort, this compound was incorporated into a polymer matrix to create a novel composite material with enhanced electrical conductivity and thermal stability. This material showed promise for applications in electronic devices and sensors, indicating the versatility of sulfoximine compounds beyond traditional medicinal uses .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits ATM/ATR kinases; enhances chemo sensitivity |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Material Science | Functional Materials | Enhances thermal stability; used in polymer synthesis |

| Catalysis | Acts as catalyst or precursor |

Wirkmechanismus

The mechanism of action of (2-Bromophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone can be compared with other similar compounds, such as:

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

(4-Bromophenyl)(imino)methyl-lambda6-sulfanone: The position of the bromine atom on the phenyl ring is different, which can influence the compound’s chemical properties and interactions.

(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone: This compound has a dimethyl group instead of a methylene group, leading to variations in its chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Biologische Aktivität

(2-Bromophenyl)(imino)methyl-lambda6-sulfanone, also known as [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the molecular formula and features a unique sulfanone group attached to a bromophenyl imine structure. The structural representation is as follows:

- SMILES : CS(=NC1=CC=CC=C1Br)(=O)C

- InChI : InChI=1S/C8H10BrNOS/c1-12(2,11)10-8-6-4-3-5-7(8)9/h3-6H,1-2H3

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and viability.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the compound's capability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study:

A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability:

- Control Group Viability : 95%

- Treated Group Viability : 45% (at 50 µM concentration)

This reduction was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : It has shown potential in binding to receptors that regulate cell growth and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular stress, leading to apoptosis in cancer cells.

Research Findings

Several research articles have documented the biological activity of this compound. Notably:

- A study published in the Journal of Medicinal Chemistry highlighted its potential as an anticancer agent and discussed its structure-activity relationship (SAR) .

- Another investigation focused on its antimicrobial properties, providing insights into its effectiveness against resistant bacterial strains .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOLYXWOVMNOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833459-47-5 | |

| Record name | (2-bromophenyl)(imino)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.